7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-8-((2-hydroxyethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
説明
This purine-2,6-dione derivative features a 1,3-dimethylpurine core substituted at the 7-position with a 3-(2,4-dichlorophenoxy)-2-hydroxypropyl chain and at the 8-position with a 2-hydroxyethylamino group.
特性
IUPAC Name |
7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N5O5/c1-23-15-14(16(28)24(2)18(23)29)25(17(22-15)21-5-6-26)8-11(27)9-30-13-4-3-10(19)7-12(13)20/h3-4,7,11,26-27H,5-6,8-9H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONZXCWTYIEOAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCO)CC(COC3=C(C=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Structural Comparison of Purine-2,6-Dione Derivatives
Phenoxy/Backbone Substituent Analysis
- Target Compound: The 2,4-dichlorophenoxy group increases lipophilicity compared to mono-chloro (Ev3) or methoxy (Ev5, Ev6) analogs.
- Ev3 (4-Chlorophenoxy): Reduced steric hindrance compared to 2,4-dichloro substitution, possibly improving solubility but limiting halogen-mediated interactions.
- Ev5/Ev6 (4-Methoxyphenoxy): Methoxy groups are electron-donating, which could alter electronic distribution and reduce metabolic stability compared to chloro-substituted analogs.
- Ev7 (Phenylpropyl): The absence of a phenoxy ether and replacement with a phenylpropyl chain eliminates oxygen-mediated hydrogen bonding, favoring hydrophobic interactions .
Amino Substituent Analysis
- Target Compound and Ev5/Ev7 : The 2-hydroxyethyl group may improve aqueous solubility via hydrogen bonding. This contrasts with Ev3’s 3-methoxypropyl (more lipophilic) and Ev6’s 3-methylphenyl (bulky, aromatic) groups, which could hinder solubility but enhance membrane permeability .
- Ev6 (3-Methylphenyl) : The aromatic substituent may facilitate π-π stacking in protein binding pockets but introduces steric constraints .
Purine Core Substitution
- 1,3-Dimethyl (Target, Ev6) : The additional methyl at the 1-position may restrict rotational flexibility, stabilizing a specific conformation. This could enhance binding selectivity compared to 3-methyl analogs (Ev3, Ev5, Ev7) .
Structural and Crystallographic Insights
While crystallographic data for the target compound are absent in the provided evidence, tools like SHELX (for refinement) and Mercury CSD (for packing analysis) are widely used to study analogous purine derivatives . Key considerations include:
- For example, 1,3-dimethyl substitution may enforce planarity, affecting crystal packing .
- Hydrogen Bonding : The hydroxypropyl and hydroxyethyl groups likely participate in hydrogen-bonding networks, as seen in similar structures solved via SHELX .
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological interactions?
Methodological Answer : The compound’s purine core (imidazole-pyrimidine fused rings) is substituted at positions 7 and 7. The 7-position features a 2,4-dichlorophenoxy-hydroxypropyl chain, which introduces steric bulk and potential halogen bonding. The 8-position’s (2-hydroxyethyl)amino group may facilitate hydrogen bonding with biological targets. These groups influence solubility, stability, and receptor affinity. Structural characterization via NMR and X-ray crystallography is critical to confirm regiochemistry and stereochemistry, as misassignment can lead to misinterpretation of activity data .
Q. What synthetic strategies are recommended for preparing this compound, given its multi-substituted purine backbone?
Methodological Answer : Synthesis typically involves sequential alkylation and nucleophilic substitution on a theophylline (1,3-dimethylxanthine) precursor. For example:
Step 1 : Alkylation of the 7-position using 3-(2,4-dichlorophenoxy)-2-hydroxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Step 2 : Functionalization of the 8-position via nucleophilic substitution with 2-hydroxyethylamine.
Optimize reaction conditions (solvent polarity, temperature) to minimize byproducts like N-alkylation at competing sites. Purity assessment via HPLC-MS is essential .
Advanced Research Questions
Q. How can computational modeling resolve contradictory data on this compound’s biological activity (e.g., Wnt pathway modulation vs. adenosine receptor antagonism)?
Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to compare binding affinities for competing targets. For example:
- Wnt pathway : Analyze interactions with Frizzled receptors using homology models.
- Adenosine receptors : Compare binding poses (e.g., A₂A vs. A₁) to identify selectivity determinants.
Validate predictions with in vitro assays (e.g., cAMP accumulation for adenosine receptors, TOPFlash luciferase assays for Wnt activity) .
Q. How should researchers design experiments to address discrepancies in reported cytotoxicity profiles across cell lines?
Methodological Answer :
- Hypothesis-driven approach : Test whether cytotoxicity correlates with expression levels of putative targets (e.g., adenosine receptors) via siRNA knockdown or CRISPR-Cas9 knockout models.
- Metabolic profiling : Use LC-MS to compare intracellular metabolite accumulation in sensitive vs. resistant cell lines, focusing on purine salvage pathways.
- Microenvironment factors : Assess pH-dependent stability (e.g., simulate tumor microenvironments with lactic acid) to explain variable IC₅₀ values .
Q. What advanced analytical techniques are required to characterize degradation products under physiological conditions?
Methodological Answer :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- Detection : Use UPLC-QTOF-MS to identify degradation products, prioritizing those with >0.15% abundance.
- Stability-activity relationship : Corrogate degradation pathways with loss of bioactivity (e.g., cleavage of the hydroxypropyl chain reduces Wnt inhibition) .
Methodological Challenges
Q. How can researchers optimize the compound’s bioavailability without altering its core pharmacophore?
Methodological Answer :
- Prodrug design : Mask polar groups (e.g., hydroxyethylamino) with ester or carbamate linkers that hydrolyze in vivo.
- Nanoparticle encapsulation : Use PEG-PLGA nanoparticles to enhance solubility and prolong half-life.
- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve dissolution rates .
Q. What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer :
- Kinome-wide profiling : Use multiplexed kinase assays (e.g., KinomeScan) to identify promiscuous binding.
- Structure-activity relationship (SAR) : Introduce steric hindrance at the 1-position (methyl group) to reduce interaction with ATP-binding pockets of non-target kinases .
Critical Analysis of Evidence
- Contradictions : Divergent biological activities (e.g., antiarrhythmic vs. pro-apoptotic) may arise from assay conditions (e.g., cell type, endpoint measurement). Prioritize target engagement assays (e.g., SPR for receptor binding) over phenotypic screens .
- Gaps : Limited data on metabolite identification and in vivo pharmacokinetics. Future work should integrate LC-MS/MS with radiolabeled compound studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
